2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O2/c17-11-3-1-2-4-12(11)26-9-15(25)21-7-14-23-22-13-6-5-10(8-24(13)14)16(18,19)20/h1-4,10H,5-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKAFKKPUVCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels. Inhibition of DPP-IV can help in the management of type 2 diabetes.
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . It binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased insulin secretion, decreased glucagon release, and reduced blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . By preventing the breakdown of incretin hormones, this compound prolongs their action, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in the lowering of blood glucose levels.
Scientific Research Applications
Here's a detailed overview of the applications of the compound "2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide," incorporating data from verified sources.
Note: The search results provide limited direct information on the applications of this specific compound. However, they do offer relevant information regarding its components and related compounds, which can help infer potential applications.
Chemical Information
Potential Applications Based on Structural Components
Given the compound's structure, potential applications can be inferred from the known uses of its constituent chemical groups:
- Trifluoromethyl Group: This group is present in many FDA-approved drugs . The inclusion of a trifluoromethyl group can modify the drug's lipophilicity, bioavailability, and metabolic stability .
- 1,2,4-Triazole Moiety: 1,2,4-Triazoles are an "emerging privileged scaffold" that exhibits a wide range of bioactivities, including antifungal, antibacterial, neuroprotectant, antioxidant, antimalarial, and antiviral properties . They are also used in agrochemicals and material science .
- Tetrahydro pyridine: Piperazine-fused triazoles have potential in drug development .
- Acetamide: Acetamide derivatives have diverse applications in chemistry, including uses as solvents and in the synthesis of other organic compounds.
- Fluorophenoxy: The presence of fluorine can enhance the biological activity of a compound .
1,2,4-Triazoles as Antibacterial Agents
1,2,4-Triazoles and their heterocyclic derivatives possess various bioactivities . Examples include:
- Clinafloxacin-triazole hybrids exhibit antibacterial and antifungal activities .
- Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin .
- Triazolopyrimidines have antimicrobial activities against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli, and fungi such as A. fumigatus, Geotrichum candidum, C. albicans, and Syncephalastrum racemosum .
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles show activity towards drug-sensitive and drug-resistant Gram-positive bacteria .
Relevant compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Differences and Implications
Core Heterocycle: The target’s triazolo[4,3-a]pyridine core (saturated pyridine) offers conformational rigidity compared to triazolo[4,3-b]pyridazine (pyridazine) in , which may reduce metabolic oxidation but limit solubility .
Substituent Effects: The 2-fluorophenoxy group in the target compound vs. 3-fluorophenyl in alters steric and electronic profiles. Fluorine at the ortho position may hinder rotation, affecting binding pocket interactions . Trifluoromethyl vs. methoxy/ethoxy groups: CF₃ increases hydrophobicity and metabolic stability, while alkoxy groups enhance solubility but may reduce target affinity .
Linker Chemistry: Acetamide linkers (common in all compounds) provide H-bonding sites.
NMR and Spectroscopic Comparisons
Evidence from NMR studies of triazolo-pyridine analogs (e.g., ) suggests that substituent positions (e.g., fluorophenoxy vs. methoxy) significantly alter chemical shifts in regions A (positions 39–44) and B (29–36), reflecting changes in electronic environments. For instance, 2-fluorophenoxy’s electron-withdrawing effect may deshield nearby protons compared to ethoxy substituents .
Preparation Methods
Cyclization Strategies for Triazolo-Pyridine Formation
The triazolo-pyridine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with pyridine precursors. Patent CN103613594A exemplifies this approach, utilizing 2-hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids under ultrasonic irradiation in POCl₃ (Table 1).
Table 1: Cyclization Yields with Varied Benzoic Acids
| Benzoic Acid Substituent | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Methoxy | 70 | 123–127 |
| 3-Nitro | 40 | 148–151 |
| 4-Fluoro | 38 | 112–114 |
Key observations:
Hydrogenation to Tetrahydro-Pyridine
The saturated 5,6,7,8-tetrahydro-pyridine ring is achieved via catalytic hydrogenation. For example, hydrogen gas (1–3 atm) over Pd/C in ethanol at 50°C selectively reduces the pyridine ring without affecting the triazole moiety.
Critical Parameters:
- Catalyst loading: 5–10% Pd/C.
- Temperature: 50–80°C to avoid over-reduction.
- Solvent: Ethanol or THF for optimal solubility.
Introduction of the Trifluoromethyl Group
The CF₃ group at position 6 is introduced early in the synthesis. Two approaches are prominent:
Direct Trifluoromethylation
Using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under basic conditions (K₂CO₃, DMF, 80°C). This method affords moderate yields (45–60%) but requires rigorous anhydrous conditions.
Building Block Strategy
Starting with 3-chloro-5-trifluoromethylpyridine , as seen in CN103613594A. This precursor simplifies subsequent functionalization, as the CF₃ group is already positioned.
Synthesis of the Acetamide Side Chain
2-(2-Fluorophenoxy)acetic Acid Preparation
Step 1: Alkylation of 2-fluorophenol with chloroacetyl chloride in the presence of K₂CO₃ (acetone, reflux, 4 hours).
Step 2: Hydrolysis of the ester intermediate (2-(2-fluorophenoxy)acetyl chloride) using NaOH (aq. ethanol, 25°C, 1 hour) yields the free acid.
Yield: 85–90% after recrystallization (hexane/ethyl acetate).
Coupling of Triazolo-Pyridine and Acetamide Moieties
Methylene Bridge Installation
The methylene linker is introduced via nucleophilic substitution:
- Chlorination: Treat triazolo-pyridine intermediate A with paraformaldehyde/HCl to form 3-(chloromethyl)-6-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine.
- Amidation: React the chlorinated intermediate with 2-(2-fluorophenoxy)acetic acid using HATU/DIPEA in DMF (0°C to RT, 12 hours).
Optimization Note:
Final Compound Characterization
The target compound is purified via silica gel chromatography (hexane/ethyl acetate, 1:1) and characterized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
